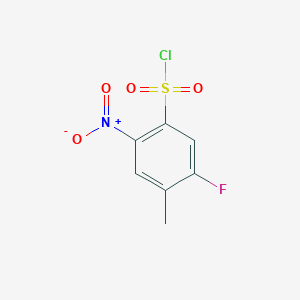

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride

Description

Ortho-Substituted Analogues

- 2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride (CAS 1155084-24-4): The fluorine at position 2 creates stronger ortho-directing effects, reducing electron density at the sulfonyl chloride site. This increases electrophilicity compared to the para-fluoro isomer .

- 5-Fluoro-2-nitrobenzenesulfonyl chloride (CID 12904368): Lacking a methyl group, this analogue shows reduced steric hindrance, enabling faster nucleophilic substitution reactions .

Meta-Substituted Analogues

- 4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride (CAS 2149601-39-6): Chlorine at position 4 enhances polarizability, leading to stronger intermolecular interactions in the crystalline phase .

- 3-Fluoro-4-methyl-5-nitrobenzenesulfonyl chloride (CAS 4459DX): The fluorine at position 3 disrupts resonance between the nitro and sulfonyl groups, altering reactivity in Suzuki-Miyaura couplings .

Structural Trends

- Electron-Withdrawing Effects : Nitro and sulfonyl chloride groups dominate electronic behavior, directing electrophilic attacks to specific ring positions.

- Steric Effects : Methyl groups at position 4 hinder access to the sulfonyl chloride, slowing hydrolysis kinetics compared to non-methylated analogues .

Properties

IUPAC Name |

5-fluoro-4-methyl-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c1-4-2-6(10(11)12)7(3-5(4)9)15(8,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQSXRWIHJKJRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of 4-methyl-2-fluorobenzene, followed by sulfonylation with chlorosulfonic acid . The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution patterns on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts, such as metal halides, can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the nitro and sulfonyl chloride groups direct incoming electrophiles to specific positions on the benzene ring.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, forming sulfonamide derivatives.

Common Reagents and Conditions

Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be used for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl chloride group under basic conditions.

Major Products

Amines: Reduction of the nitro group yields amines.

Sulfonamides: Nucleophilic substitution of the sulfonyl chloride group forms sulfonamides.

Scientific Research Applications

Applications in Organic Synthesis

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride serves as a versatile intermediate in organic synthesis, particularly in the following areas:

Pharmaceutical Development

This compound plays a crucial role in the synthesis of various pharmaceuticals. For instance, it is used to prepare sulfonamide derivatives that exhibit antibacterial properties. The incorporation of the sulfonyl chloride group allows for nucleophilic substitution reactions with amines to form sulfonamides, which are key components in antibiotic drugs.

Agrochemical Synthesis

In agrochemicals, this compound is utilized to synthesize herbicides and pesticides. Its ability to modify biological activity through structural changes makes it valuable in developing new crop protection agents.

Material Science

The compound is also explored for applications in material science, particularly in creating polymers and other materials with specific properties. Its reactivity allows for functionalization of polymer backbones, leading to materials with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have documented the successful application of this compound in various chemical reactions:

- Synthesis of Antibacterial Agents :

- Development of Herbicides :

- Polymer Functionalization :

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives . The nitro group can undergo reduction, affecting the electronic properties of the benzene ring and influencing subsequent reactions .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Sulfonyl Derivatives

*Calculated based on substituent contributions; exact value may vary.

Key Observations:

Substituent Effects on Reactivity: The nitro group at position 2 in the target compound (vs. The methyl group at position 4 introduces steric hindrance and electron-donating effects, which may moderate reactivity compared to halogenated analogs like the chloro-substituted compound in .

Halogen vs. Alkyl Substituents :

- Replacing chlorine (in ’s compound) with fluorine and methyl groups reduces molecular weight (~263.63 vs. 274.06) and alters lipophilicity. Fluorine’s electronegativity enhances stability, while the methyl group increases hydrophobicity, influencing solubility and bioavailability .

Sulfonamide Derivatives :

- The sulfonamide in (723744-93-2) demonstrates how replacing -SO₂Cl with -SO₂NH-(CH₂)₂Ph shifts applications toward drug discovery, as sulfonamides are common pharmacophores. The methoxy group (-OCH₃) in this compound further modulates electronic properties compared to nitro or halogen substituents .

Biological Activity

5-Fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- Molecular Formula : CHClFNOS

- Molecular Weight : 227.64 g/mol

- CAS Number : 200574-77-7

The presence of a sulfonyl chloride group enhances its reactivity, making it a useful intermediate in organic synthesis and a potential pharmacophore in drug discovery.

The biological activity of this compound primarily stems from its ability to act as an electrophile. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, allowing it to modify various biological targets, including proteins and nucleic acids. This reactivity suggests potential applications in:

- Anticancer Therapy : By targeting specific proteins involved in cancer cell proliferation.

- Antimicrobial Activity : Through the inhibition of bacterial enzymes.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound showed an IC value of 0.126 μM against MDA-MB-231 breast cancer cells, indicating potent inhibitory effects on cell proliferation . Although specific data for this compound is limited, its structural analogs suggest a promising pathway for further research.

Antimicrobial Activity

The antimicrobial potential of sulfonyl chlorides has been explored in various studies. These compounds have shown effectiveness against a range of pathogens by interfering with bacterial protein synthesis and function. For example, compounds structurally similar to this compound have demonstrated significant antibacterial activity, warranting further investigation into this compound's efficacy against resistant strains.

Case Study 1: Inhibition of Protein Methylation

A study investigating small molecules that inhibit protein methylation identified several candidates with structural similarities to sulfonyl chlorides. These compounds were found to disrupt the interaction between PRMT5 and its substrate adaptor proteins, leading to reduced cell growth in MTAP-deleted cancer cells . This highlights the potential role of this compound in targeting epigenetic regulators.

Case Study 2: Synthesis and Evaluation of Derivatives

Research focused on synthesizing derivatives of nitrobenzenes has shown that modifications can lead to enhanced biological activity. For instance, derivatives with varying substituents on the benzene ring exhibited different levels of cytotoxicity against various cancer cell lines . This suggests that systematic exploration of the structure–activity relationship (SAR) for this compound could yield novel therapeutic agents.

Summary Table of Biological Activities

| Activity Type | Related Compound | IC Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | Similar Sulfonamide | 0.126 μM | Inhibition of cell proliferation |

| Antimicrobial | Nitrobenzene Derivative | Varies | Disruption of protein synthesis |

| Protein Methylation Inhibition | PRMT5 Inhibitor | Not Specified | Disruption of protein interactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-fluoro-4-methyl-2-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology :

- Catalyst/Solvent Selection : Compare thionyl chloride (SOCl₂) with oxalyl dichloride [(COCl)₂] as chlorinating agents. SOCl₂ is cost-effective but requires reflux (e.g., 4 hours in benzene), while oxalyl dichloride may offer milder conditions (50°C in dichloromethane) .

- Temperature Control : Lower temperatures (0–20°C) reduce side reactions, as seen in analogous sulfonyl chloride syntheses, while higher temperatures (50°C) accelerate reactivity but risk decomposition .

- Workup : Neutralize excess reagents with aqueous NaHCO₃, followed by extraction (ethyl acetate) and drying (anhydrous Na₂SO₄). Monitor purity via TLC or NMR .

Q. How can purification challenges posed by nitro and sulfonyl chloride groups be addressed?

- Methodology :

- Recrystallization : Use non-polar solvents (hexane/ethyl acetate mixtures) to isolate crystalline products.

- Chromatography : Silica gel column chromatography with gradient elution (e.g., 5–20% ethyl acetate in hexane) resolves nitro-containing byproducts. Avoid prolonged exposure to moisture to prevent hydrolysis .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., J ~ 8–12 Hz for aromatic F) and sulfonyl chloride resonance (~δ 140–150 ppm in ¹³C).

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and 1180 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How does thermal or hydrolytic instability of the sulfonyl chloride group affect experimental design?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 48 hours) and monitor via HPLC. Store under inert atmosphere (N₂/Ar) at –20°C to prolong shelf life .

- Reaction Solvents : Use anhydrous dichloromethane or THF with molecular sieves to suppress hydrolysis during synthesis .

Q. What strategies mitigate regioselectivity issues during electrophilic substitution reactions involving this compound?

- Methodology :

- Directing Group Analysis : The nitro group (meta-directing) and sulfonyl chloride (para-directing) compete. Use computational modeling (DFT) to predict dominant pathways or employ steric blocking (e.g., methyl group at position 4) to control substitution patterns .

Q. How can conflicting literature data on reaction yields be resolved?

- Methodology :

- Reproduce Key Conditions : Compare methods from independent studies (e.g., SOCl₂ vs. (COCl)₂). For example, reports inconsistent selectivity for similar compounds under varying temperatures .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfonic acids from hydrolysis) and optimize quenching protocols .

Q. What role do fluorine and methyl substituents play in modulating reactivity toward nucleophiles?

- Methodology :

- Kinetic Studies : Compare hydrolysis rates of 5-fluoro-4-methyl derivatives with non-fluorinated analogs (e.g., 4-chloro-2-nitrobenzenesulfonyl chloride). Fluorine’s electronegativity enhances electrophilicity at the sulfonyl center .

- Competitive Reactions : React with amines (e.g., aniline) under controlled pH to assess nucleophilic attack efficiency .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodology :

- DFT Calculations : Simulate transition states for sulfonamide formation or aromatic substitution using Gaussian or ORCA software. Validate with experimental kinetic data .

Q. What green chemistry approaches reduce waste in large-scale synthesis?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.